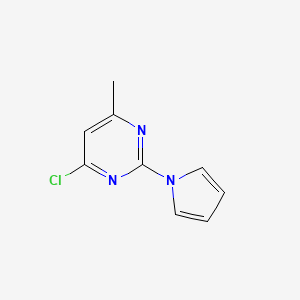
4-氯-6-甲基-2-(1H-吡咯-1-基)嘧啶
描述
4-Chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine is a chemical compound with the CAS Number: 1355334-50-7. It has a linear formula of C9 H8 Cl N3 .
Molecular Structure Analysis
The InChI Code of this compound is 1S/C9H8ClN3/c1-7-6-8(10)12-9(11-7)13-4-2-3-5-13/h2-6H,1H3 .Physical And Chemical Properties Analysis
The molecular weight of 4-Chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine is 193.64 .科学研究应用
合成和中间体用途
4-氯-6-甲基-2-(1H-吡咯-1-基)嘧啶及其相关化合物因其合成方法和作为创建药理学相关物质的中间体而被广泛研究。例如,Ogurtsov 和 Rakitin (2021) 详细介绍了一种密切相关的化合物 4-氯-6-(氯甲基)-1-甲基-1H-吡唑并[3,4-d]嘧啶的合成方法,展示了其作为具有潜在药理应用的二取代嘧啶的中间体的作用(Ogurtsov 和 Rakitin,2021)。
非线性光学特性
包括与 4-氯-6-甲基-2-(1H-吡咯-1-基)嘧啶密切相关的化合物的嘧啶衍生物的非线性光学 (NLO) 特性一直是人们感兴趣的主题。Hussain 等人 (2020) 对硫代嘧啶衍生物(包括具有氯和甲基的衍生物)的研究突出了它们的显着 NLO 特性,表明它们在光电应用中的效用(Hussain 等,2020)。
生物活性与植物生长刺激
嘧啶衍生物也表现出生物活性,包括植物生长刺激作用。Pivazyan 等人 (2019) 合成了与本化合物密切相关的 6-甲基-2-(吡咯烷-1-基)嘧啶-4-基的新衍生物,并发现了显着的植物生长刺激作用(Pivazyan 等,2019)。
抗菌活性
此外,Jahanshahi 等人 (2018) 报道了与 4-氯-6-甲基-2-(1H-吡咯-1-基)嘧啶相关的吡咯取代吡啶并[2,3-d]嘧啶的新型合成方法,并测试了它们的抗菌活性。一些合成产物显示出有希望的抗菌性能(Jahanshahi 等,2018)。
结构分析和 DNA 相互作用
结构分析和与 DNA 的相互作用研究也是值得注意的应用。Zhang 等人 (2013) 讨论了嘧啶盐酸盐的晶体结构及其与小牛胸腺 DNA 的相互作用,揭示了通过氢键的潜在凹槽模式结合,这可能与 4-氯-6-甲基-2-(1H-吡咯-1-基)嘧啶等化合物有关(Zhang 等,2013)。
作用机制
Target of Action
Pyrrole and its derivatives, which include 4-chloro-6-methyl-2-(1h-pyrrol-1-yl)pyrimidine, have been noted for their potent anticancer activities . They are known to interact with several targets such as dihydrofolate reductase, tyrosine kinase, and cyclin-dependent kinase .
Mode of Action
It is known that pyrrole derivatives can inhibit the activity of enzymes such as dihydrofolate reductase, tyrosine kinase, and cyclin-dependent kinase . These enzymes play crucial roles in cell proliferation and survival, and their inhibition can lead to the death of cancer cells .
Biochemical Pathways
It is known that pyrrole derivatives can affect various biochemical pathways related to cell proliferation and survival . For example, they can inhibit the activity of dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides required for DNA replication .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
It is known that pyrrole derivatives can induce apoptosis, a form of programmed cell death, in cancer cells . This can lead to the reduction of tumor size and potentially to the elimination of the cancer .
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can affect the stability and efficacy of a compound .
属性
IUPAC Name |
4-chloro-6-methyl-2-pyrrol-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c1-7-6-8(10)12-9(11-7)13-4-2-3-5-13/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMTWZSRVXQOHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



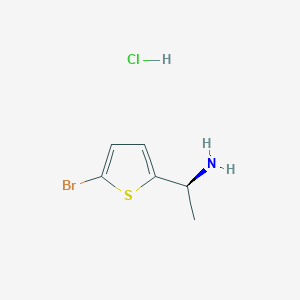
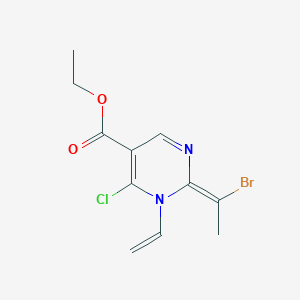
![6,8-Dichloroimidazo[1,2-a]pyrazine](/img/structure/B1405718.png)
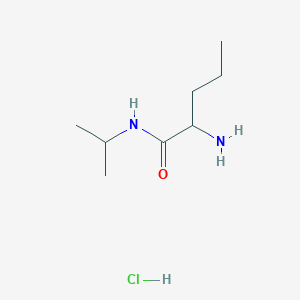
![[1-(Morpholin-4-ylcarbonyl)propyl]amine hydrochloride](/img/structure/B1405720.png)

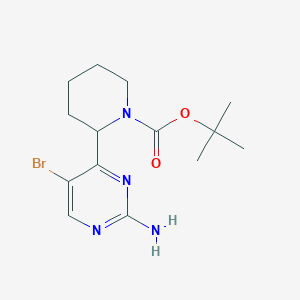
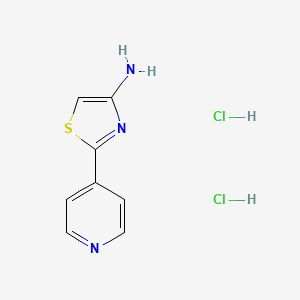
![2-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride](/img/structure/B1405728.png)

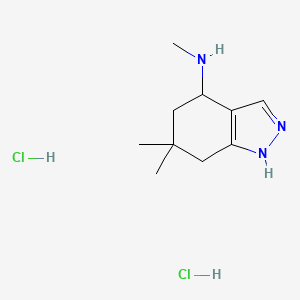
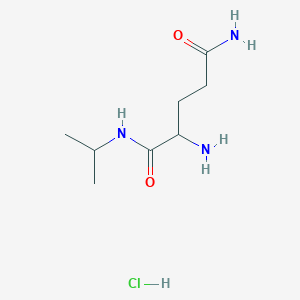
![8-Ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid dihydrochloride](/img/structure/B1405737.png)
